1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Description
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its complex structure, which includes a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfanyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2S/c15-8-9-1-4-11(5-2-9)22-13-6-3-10(14(16,17)18)7-12(13)19(20)21/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDISHAWZWUURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347949 | |
| Record name | 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650615-78-4 | |
| Record name | 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Details and Optimization
Nitration (Step 1): The nitration is conducted by adding m-chlorobenzotrifluoride to a cooled mixture of concentrated nitric and sulfuric acids. Optimal molar ratios are 1 : (1.1–1.2) : (2.0–5.0) for substrate : nitric acid : sulfuric acid. The temperature is maintained between 0 and 50°C to control regioselectivity and yield.
Amination (Step 2): The chloro substituent is substituted by an amino group using aqueous ammonia and liquid ammonia in the presence of copper-based catalysts. The reaction occurs under high temperature (170–230°C) and pressure (2–4 MPa). Catalyst loading is 1–10% by weight relative to substrate.
Bromination (Step 3): Bromine is introduced selectively at the aromatic ring bearing the amino group. The reaction uses glacial acetic acid or halogenated solvents as medium and proceeds at mild temperatures (-15 to 100°C). The molar ratio of substrate to bromine is approximately 1 : (1.0–1.3).
Deamination (Step 4): The amino group is replaced via a deamination reaction using tert-butyl nitrite or other alkyl nitrites in polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide. This step avoids the traditional diazotization method that requires low temperature and produces acidic waste, thus improving safety and environmental profile. Reaction times vary from 0.5 to 10 hours, and yields range from 35% to 50% depending on conditions.
Representative Experimental Data
| Example | Step | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | 0–50°C, 2 h | 84.7 | 5-Chloro-2-nitrobenzotrifluoride |
| 1 | Amination | 175°C, 8 h, 3.6 MPa | 94 | Catalyst: Cu powder |
| 1 | Bromination | 30°C, 2 h | 89 | Solvent: Glacial acetic acid |
| 1 | Deamination | 40°C, 2 h, DMF, tert-butyl nitrite | 50 | Purified by vacuum distillation |
Additional examples show variations in temperature, solvent, and nitrite ester leading to yields between 34.7% and 45.5% for the deamination step.
Summary Table of Key Preparation Parameters
| Step | Reaction | Key Reagents | Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | m-Chlorobenzotrifluoride, HNO3, H2SO4 | None (acid mixture) | 0–50 | 1–5 | 78–85 | Control temp critical for regioselectivity |
| 2 | Amination | 5-Chloro-2-nitrobenzotrifluoride, NH3 (aq), liquid NH3, Cu catalyst | None | 150–250 | 2–20 | 90–94 | High pressure autoclave required |
| 3 | Bromination | 5-Amino-2-nitrobenzotrifluoride, Br2 | AcOH, CH2Cl2, or CHCl3 | -15 to 100 | 1–10 | 70–89 | Solvent choice affects rate and yield |
| 4 | Deamination | 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, alkyl nitrite | DMF, DMSO, NMP, DMAc, HMPA, MeCN | 0–100 | 1–10 | 35–50 | Avoids diazotization, greener method |
Chemical Reactions Analysis
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a precursor for synthesizing biologically active molecules. Its nitro and trifluoromethyl groups can enhance pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have been studied for their ability to inhibit tumor growth in various cancer cell lines. The bromomethyl group may facilitate further modifications to enhance potency and selectivity against cancer cells .
Materials Science
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene can be utilized in the synthesis of advanced materials, particularly in the development of polymers and coatings.
Application: Polymer Synthesis
The presence of a thiol group allows for thiol-ene click chemistry, which can be used to create cross-linked polymer networks. This method is advantageous for producing materials with specific mechanical properties and thermal stability .
Environmental Chemistry
Given the increasing concern over environmental pollutants, this compound can be investigated for its role in environmental remediation processes.
Application: Pollutant Degradation
Studies have shown that compounds with similar halogenated structures can participate in degradation reactions under UV light or catalytic conditions. This suggests that 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene could potentially be used to develop methods for degrading persistent organic pollutants in contaminated environments .
Analytical Chemistry
The compound's distinctive spectral characteristics allow it to be used as a reference standard in analytical techniques such as NMR and mass spectrometry.
Application: Spectroscopic Analysis
In analytical laboratories, it serves as a calibration standard due to its well-defined chemical shifts and fragmentation patterns, facilitating accurate identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. Its functional groups allow it to form covalent bonds with these targets, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-bromo-4-(trifluoromethyl)benzene and 4-(trifluoromethyl)benzyl bromide share structural similarities with 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Uniqueness: The presence of the nitro group and the thiol group in 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene distinguishes it from these similar compounds
Biological Activity
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene, with CAS number 650615-78-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C14H9BrF3NO2S
- Molecular Weight : 392.19 g/mol
- Melting Point : 92-104°C
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromomethyl group and the trifluoromethyl moiety contributes to its lipophilicity and reactivity, potentially affecting enzyme inhibition and cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing bromomethyl and trifluoromethyl groups have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the inhibition of Leishmania parasites by compounds structurally related to 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene, suggesting potential as an antileishmanial agent .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting cytochrome P450 enzymes, which are essential in drug metabolism and synthesis of steroid hormones. Such inhibition could lead to significant pharmacological effects, including altered drug efficacy and toxicity profiles .
Case Studies
- Inhibition of Leishmania Growth :
- Cytotoxic Effects on Cancer Cells :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrF3NO2S |
| Molecular Weight | 392.19 g/mol |
| Melting Point | 92-104°C |
| Antimicrobial Activity | Effective against L. donovani |
| Cytotoxicity (IC50) | Low micromolar range |
Q & A
Basic Question: What are the recommended synthetic routes for 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For SNAr, the nitro group at the 2-position activates the benzene ring for thiol substitution. Key steps include:
- Thiolation: React 2-nitro-4-(trifluoromethyl)benzene derivatives with 4-(bromomethyl)thiophenol in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .
- Optimization: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products like oxidation of thiols.
- Yield Factors: Excess thiol (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) minimize disulfide formation. Purity of the bromomethyl precursor is critical; impurities can reduce yields by 15–20% .
Table 1: Representative Reaction Conditions and Yields
| Precursor | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-(Bromomethyl)thiophenol | DMF | K₂CO₃ | 80 | 65–70 |
| 4-(Bromomethyl)thioanisole | DMSO | Cs₂CO₃ | 100 | 55–60 |
Advanced Question: How do electronic effects of the trifluoromethyl and nitro groups influence regioselectivity in subsequent functionalization reactions?
Methodological Answer:
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-director, while the nitro (-NO₂) group is an ortho/para-director. Together, they create a polarized aromatic system:
- Electrophilic Attack: Nitro groups direct electrophiles to the para position relative to themselves, but steric hindrance from the bulky -CF₃ group may shift reactivity. Computational modeling (e.g., DFT) predicts preferred sites for substitution .
- Experimental Validation: Use competitive reactions with bromine or iodonium salts to map reactive positions. Monitor via LC-MS or ¹⁹F NMR to track substituent effects .
Data Contradiction Note: Some studies report unexpected para-substitution despite steric bulk, attributed to hyperconjugative effects of -CF₃ .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H NMR: Identify the -CH₂Br proton (δ 4.3–4.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish ortho/para nitro-CF₃ arrangements .
- ¹⁹F NMR: The -CF₃ group appears as a sharp singlet (δ -60 to -65 ppm).
- HRMS: Confirm molecular ion [M+H]⁺ with m/z ≈ 425.36 (C₁₄H₁₀BrF₃NO₂S) .
- X-ray Crystallography: Resolves spatial arrangement of substituents; nitro and -CF₃ groups often induce planar distortion .
Advanced Question: How can researchers resolve discrepancies in reported solubility data for this compound?
Methodological Answer:
Reported solubility varies due to polymorphic forms or residual solvents. To standardize:
Recrystallization: Use DCM/hexane mixtures to obtain pure crystals.
DSC/TGA: Analyze thermal stability and phase transitions.
Solubility Screen: Test in DMF, DMSO, THF, and acetonitrile at 25°C and 50°C. Document solvent purity (e.g., H₂O content < 0.01%) .
Table 2: Solubility in Common Solvents (mg/mL, 25°C)
| Solvent | Solubility | Notes |
|---|---|---|
| DMF | 120–150 | Optimal for reactions |
| DMSO | 90–110 | Hygroscopic |
| THF | 20–30 | Limited utility |
Advanced Question: What strategies mitigate decomposition during storage, particularly for the bromomethyl moiety?
Methodological Answer:
The -CH₂Br group is prone to hydrolysis and light-induced degradation. Best practices include:
- Storage: Under argon at 2–8°C in amber vials. Add molecular sieves (3Å) to absorb moisture .
- Stabilizers: Use 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.
- Monitoring: Regular ¹H NMR checks (every 3 months) to detect bromide displacement (new δ 3.8–4.0 ppm signals indicate -CH₂OH formation) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Quench excess bromomethyl groups with NaHCO₃ before disposal. Collect halogenated waste separately .
- Spill Management: Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as hazardous waste .
Advanced Question: How can this compound serve as a building block for fluorescent probes or anticancer agents?
Methodological Answer:
- Fluorescent Probes: The nitro group can be reduced to -NH₂ for conjugation with fluorophores (e.g., dansyl chloride). Thioether linkages enhance photostability .
- Anticancer Applications: Replace the bromomethyl group with pharmacophores (e.g., imidazole or triazole) via Suzuki coupling. The -CF₃ group improves bioavailability by enhancing lipophilicity (LogP ≈ 3.7) .
Table 3: Example Derivatives and Applications
| Derivative | Application | Target |
|---|---|---|
| 1-{[4-Azidomethyl]thio}... | Click chemistry probes | Cellular imaging |
| 1-{[4-(Imidazole)]thio}... | Kinase inhibitors | Cancer therapy |
Advanced Question: What computational tools predict the compound’s reactivity in complex biological systems?
Methodological Answer:
- Docking Studies: UCSF Chimera or AutoDock Vina model interactions with proteins (e.g., kinases or CYP450 enzymes) .
- MD Simulations: GROMACS assesses stability in lipid bilayers, critical for blood-brain barrier penetration predictions.
- ADMET Prediction: SwissADME estimates metabolic stability; -CF₃ and nitro groups may reduce hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
